3-[3-(4-Chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-difluorophenyl)-1,4-dihydropyridazin-4-one
Description
The compound 3-[3-(4-Chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-difluorophenyl)-1,4-dihydropyridazin-4-one is a heterocyclic molecule featuring a 1,4-dihydropyridazin-4-one core. This core is substituted at position 1 with a 3,4-difluorophenyl group and at position 3 with a 1,2,4-oxadiazole ring bearing a 4-chloro-3-fluorophenyl moiety. The structural complexity arises from the strategic placement of halogen atoms (fluorine and chlorine) and heterocyclic systems, which are critical for electronic modulation, solubility, and target binding.
The 1,2,4-oxadiazole ring is a bioisostere for ester or amide groups, enhancing metabolic stability and hydrogen-bonding capacity.
Properties
IUPAC Name |
3-[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-difluorophenyl)pyridazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H8ClF3N4O2/c19-11-3-1-9(7-13(11)21)17-23-18(28-25-17)16-15(27)5-6-26(24-16)10-2-4-12(20)14(22)8-10/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNYCTLUINQEZFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NOC(=N2)C3=NN(C=CC3=O)C4=CC(=C(C=C4)F)F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H8ClF3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(4-Chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-difluorophenyl)-1,4-dihydropyridazin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Coupling Reactions: The oxadiazole intermediate is then coupled with a chlorofluorophenyl derivative using palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.
Formation of the Pyridazinone Core: The final step involves the formation of the pyridazinone core through cyclization reactions involving hydrazine derivatives and appropriate diketones or aldehydes.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[3-(4-Chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-difluorophenyl)-1,4-dihydropyridazin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and fluorine) in the compound can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the oxadiazole and pyridazinone rings, resulting in the formation of different oxidation states and reduced forms.
Cyclization and Ring-Opening: The heterocyclic rings in the compound can participate in cyclization and ring-opening reactions under specific conditions, leading to structural modifications.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Hydrazine Derivatives: Used in the formation of the pyridazinone core.
Oxidizing and Reducing Agents: Such as potassium permanganate and sodium borohydride for oxidation and reduction reactions.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which may exhibit different chemical and physical properties.
Scientific Research Applications
Chemistry
In chemistry, 3-[3-(4-Chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-difluorophenyl)-1,4-dihydropyridazin-4-one is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound has shown potential as a pharmacophore in the design of new drugs. Its ability to interact with various biological targets, such as enzymes and receptors, makes it a candidate for the development of therapeutic agents for diseases like cancer, inflammation, and infectious diseases.
Industry
In the industrial sector, the compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties, such as thermal stability and resistance to degradation, make it suitable for applications in harsh environments.
Mechanism of Action
The mechanism of action of 3-[3-(4-Chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-difluorophenyl)-1,4-dihydropyridazin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic or chemical effects.
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Feasibility : The target compound’s synthesis likely involves cyclocondensation of hydrazine derivatives with oxadiazole precursors, analogous to methods described for SNAP compounds .
- Toxicity Considerations : The high fluorine content may reduce off-target toxicity compared to chlorinated analogues, as seen in pyrazole derivatives .
- Future Directions : Structural optimization could focus on replacing the oxadiazole with thiadiazole to enhance π-π stacking or introducing solubilizing groups (e.g., morpholine) to improve bioavailability.
Biological Activity
The compound 3-[3-(4-Chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-difluorophenyl)-1,4-dihydropyridazin-4-one is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including its synthesis, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 412.8 g/mol. The structure features a dihydropyridazinone core linked to an oxadiazole moiety and fluorinated phenyl groups, which are known to enhance biological activity through various mechanisms.
Biological Activity Overview
Recent studies have highlighted the compound's diverse biological activities, including:
- Anticancer Activity : The compound has shown promising results in inhibiting cancer cell proliferation. For instance, it was reported to exhibit cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The IC50 values for these activities ranged from 0.12 to 2.78 µM, indicating significant potency compared to standard chemotherapeutics like doxorubicin .
- Mechanism of Action : The anticancer effects are believed to be mediated through the activation of apoptotic pathways. Western blot analyses demonstrated increased expression of pro-apoptotic proteins such as p53 and cleaved caspase-3 in treated cells . Additionally, molecular docking studies suggest strong interactions between the compound and key cellular receptors involved in cell survival and apoptosis.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the oxadiazole ring followed by coupling reactions to introduce the dihydropyridazinone structure. Detailed synthetic routes can be found in chemical literature focusing on oxadiazole derivatives .
Case Studies and Research Findings
Several case studies have been conducted to evaluate the biological activity of this compound:
- In Vitro Studies : In vitro experiments demonstrated that the compound effectively inhibited cell growth in multiple cancer cell lines. For example:
- Selectivity and Toxicity : Further studies assessed the selectivity of the compound towards cancerous versus non-cancerous cells. It was found that while exhibiting significant cytotoxicity against cancer cells, it showed reduced toxicity towards normal human retinal pigment epithelial cells (ARPE-19), highlighting its potential as a selective anticancer agent .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
